3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline

Catalog No.
S8256275
CAS No.
M.F
C15H23BrN2
M. Wt
311.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl...

Product Name

3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline

IUPAC Name

3-bromo-5-[[cyclopropyl(3-methylbutyl)amino]methyl]aniline

Molecular Formula

C15H23BrN2

Molecular Weight

311.26 g/mol

InChI

InChI=1S/C15H23BrN2/c1-11(2)5-6-18(15-3-4-15)10-12-7-13(16)9-14(17)8-12/h7-9,11,15H,3-6,10,17H2,1-2H3

InChI Key

QSSSOLJFVITCBV-UHFFFAOYSA-N

SMILES

CC(C)CCN(CC1=CC(=CC(=C1)Br)N)C2CC2

Canonical SMILES

CC(C)CCN(CC1=CC(=CC(=C1)Br)N)C2CC2

3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclopropyl group attached to an aniline derivative. Its molecular formula is C15H23BrN2, and it has a molecular weight of approximately 311.26 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The chemical reactivity of 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline can be attributed to the presence of the bromine substituent, which can participate in nucleophilic substitution reactions. The aniline moiety may also undergo electrophilic aromatic substitution, allowing for further functionalization. Additionally, the cyclopropyl group can engage in ring-opening reactions under certain conditions, making this compound versatile for various synthetic pathways .

While specific biological activities of 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Anilines are known for their roles in drug development, particularly as intermediates in the synthesis of pharmaceuticals. The unique cyclopropyl group may also enhance the compound's bioactivity by influencing its interaction with biological targets .

The synthesis of 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline typically involves several steps:

  • Formation of the Aniline Derivative: Starting with an appropriate aniline precursor, bromination can be performed to introduce the bromine atom at the 3-position.
  • Cyclopropyl Substitution: The cyclopropyl(3-methylbutyl)amine can be synthesized separately and then coupled with the brominated aniline through nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research or application .

This compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Investigating its properties for potential use in polymers or other materials due to its unique structural features .

Interaction studies involving 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline would focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Preliminary studies might include docking simulations or binding assays to evaluate how this compound interacts with specific targets within biological systems .

Several compounds share structural similarities with 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-methylanilineBromine at position 3, methyl group at position 5Simpler structure, lacks cyclopropyl group
4-Bromo-2-(cyclopropylamino)anilineBromine at position 4, cyclopropyl groupDifferent positioning of bromine
N-cyclopropyl-2-methylanilineCyclopropyl and methyl groups attached to anilineLacks bromine substituent
2-Bromo-N-cyclopropylanilineBromine at position 2Different substitution pattern on the aniline ring

These compounds illustrate variations in substitution patterns and functional groups that impact their chemical properties and biological activities. The presence of both bromine and a cyclopropyl group in 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline distinguishes it from others, potentially enhancing its reactivity and bioactivity compared to simpler analogs .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.10446 g/mol

Monoisotopic Mass

310.10446 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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